

Application Note: Quantification of Sofosbuvir Impurity B using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401

[Get Quote](#)

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Sofosbuvir Impurity B**, a process-related impurity. The method is simple, specific, accurate, and precise, making it suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

Chemical Structures

- Sofosbuvir:
 - Molecular Formula: $C_{22}H_{29}FN_3O_9P$
 - Molecular Weight: 529.45 g/mol
- **Sofosbuvir Impurity B** (Phosphoryl Impurity):
 - Note: The exact structure of "Impurity B" can vary. This protocol focuses on a common process-related phosphoryl impurity.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of **Sofosbuvir Impurity B**.

1. Materials and Reagents

- Sofosbuvir Reference Standard
- **Sofosbuvir Impurity B** Reference Standard
- Acetonitrile (HPLC Grade)
- Trifluoroacetic Acid (TFA), 0.1% (v/v) in water
- Water (HPLC Grade)
- Methanol (HPLC Grade)
- Sofosbuvir drug substance or tablet formulation

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 μ m) or equivalent[1][2]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μ m)
- Sonicator

3. Chromatographic Conditions

Parameter	Condition
Column	Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) [1] [2]
Mobile Phase	0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50, v/v) [1] [2]
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm [1] [2]
Injection Volume	10 µL
Column Temperature	Ambient
Mode of Elution	Isocratic [1] [2]

4. Preparation of Solutions

- Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
- Standard Stock Solution of Sofosbuvir:
 - Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
 - Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of 400 µg/mL.
- Standard Stock Solution of **Sofosbuvir Impurity B**:
 - Accurately weigh about 2.5 mg of **Sofosbuvir Impurity B** Reference Standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

- Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of 25 µg/mL.[\[1\]](#)
- Working Standard Solution:
 - Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock Solution of **Sofosbuvir Impurity B** into a 50 mL volumetric flask.
 - Dilute to the mark with the diluent. This prepares a working standard solution with concentrations of 40 µg/mL of Sofosbuvir and 2.5 µg/mL of **Sofosbuvir Impurity B**.
- Sample Preparation (from Bulk Drug):
 - Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask.
 - Follow the same procedure as for the Standard Stock Solution of Sofosbuvir to obtain a sample solution with a nominal concentration of 400 µg/mL.
- Sample Preparation (from Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
 - Allow the solution to cool to room temperature and dilute to the mark with the diluent.
 - Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

5. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

- Inject the working standard solution six times.
- The relative standard deviation (%RSD) of the peak areas for both Sofosbuvir and Impurity B should be not more than 2.0%.
- The tailing factor for both peaks should be not more than 2.0.
- The theoretical plates for both peaks should be not less than 2000.

6. Analytical Method Validation Summary

The described method has been validated according to ICH guidelines. A summary of the validation parameters is presented below.

Quantitative Data Summary

Validation Parameter	Sofosbuvir	Sofosbuvir Impurity B
Linearity Range	160 - 480 µg/mL[1][2]	10 - 30 µg/mL[1][2]
Correlation Coefficient (r ²)	> 0.999	> 0.999
LOD (Limit of Detection)	0.04 µg/mL (0.01%)[1][2]	0.12 µg/mL (0.03%)[1][2]
LOQ (Limit of Quantitation)	0.125 µg/mL (0.50%)[1][2]	0.375 µg/mL (1.50%)[1][2]
Precision (%RSD)	< 2.0%	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Retention Time (min)	~3.7 min[1][2]	~5.7 min[1][2]

7. Calculation

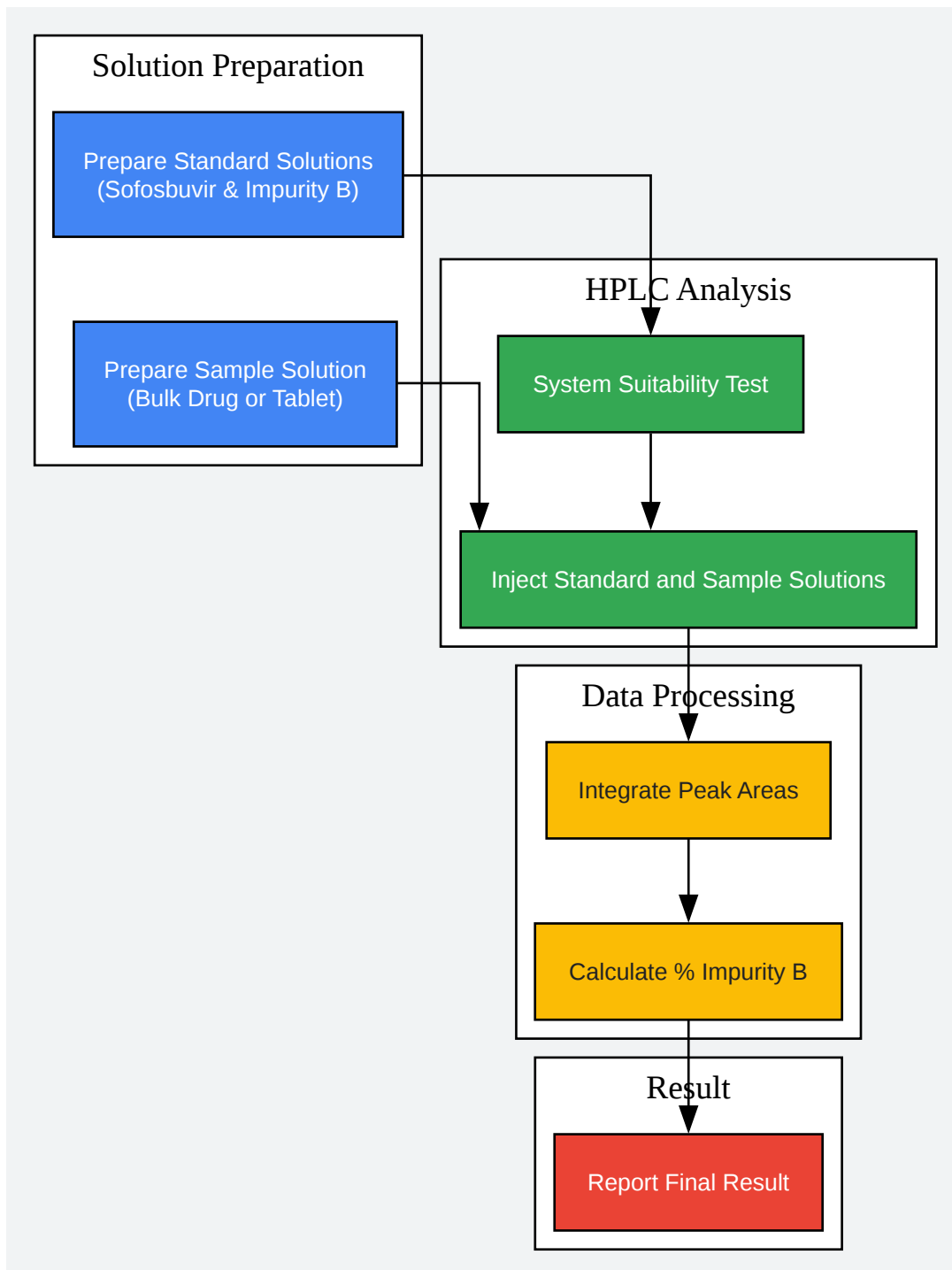
The amount of **Sofosbuvir Impurity B** in the sample can be calculated using the following formula:

Where:

- Area_Impurity_Sample: Peak area of Impurity B in the sample chromatogram.

- Area_Impurity_Standard: Peak area of Impurity B in the standard chromatogram.
- Conc_Impurity_Standard: Concentration of Impurity B in the standard solution ($\mu\text{g/mL}$).
- Conc_Sample: Concentration of Sofosbuvir in the sample solution ($\mu\text{g/mL}$).

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for **Sofosbuvir Impurity B** Quantification.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantification of **Sofosbuvir Impurity B** in both bulk drug and pharmaceutical formulations. The method is rapid, with a total run time that allows for the analysis of a large number of samples efficiently. The validation data demonstrates that the method is linear, precise, accurate, and specific for the intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Sofosbuvir Impurity B using a Validated RP-HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150401#analytical-method-development-for-sofosbuvir-impurity-b-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com